6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Description

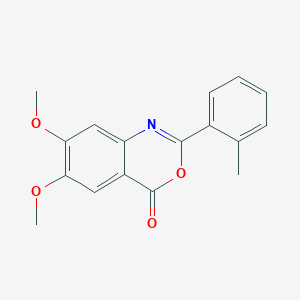

The compound 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a derivative of the 4H-3,1-benzoxazin-4-one scaffold, a fused heterocyclic system with a benzene ring fused to an oxazinone moiety. Key structural features include:

- 6,7-Dimethoxy groups: These electron-donating substituents enhance solubility and influence electronic interactions.

- 2-(2-Methylphenyl) group: An ortho-substituted aromatic ring introducing steric and electronic effects.

This compound has been synthesized via traditional methods using anthranilic acid and acyl chlorides (). Its molecular formula is C₁₇H₁₄N₂O₄, with a calculated molecular weight of 326.3 g/mol (estimated from substituents).

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2-(2-methylphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-6-4-5-7-11(10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVGERUZAUOBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which then undergoes cyclization to form the benzoxazinone ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoxazinone ring can be reduced to form benzoxazine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of benzoxazine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

- Anticancer Activity : Studies have indicated that benzoxazinones can inhibit cancer cell proliferation. The structural modifications in 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : Research suggests that derivatives of benzoxazinones exhibit antibacterial and antifungal activities. The presence of the methoxy groups may play a crucial role in enhancing the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their anti-inflammatory properties. These effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzoxazinones, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of benzoxazinones highlighted the effectiveness of 6,7-dimethoxy derivatives against resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating potential for development into new antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | Contains one methoxy group | Lacks the additional methoxy group at position 7 |

| 6,7-Dimethoxy-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | Contains chlorine instead of methyl group | Potentially different biological activity due to halogen |

| 5-Methyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one | Methyl substitution at position 5 | Altered electronic properties affecting reactivity |

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully understand the molecular mechanisms underlying its activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The 2-position of the benzoxazinone core is critical for bioactivity. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Bioactivity and Properties

Impact of Substituent Position and Electronic Effects

- Ortho vs. Nitro and CF₃ groups () enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites, as seen in herbicidal compounds like 2,4-D .

Biological Activity

6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. Its unique structure features two methoxy groups at the 6 and 7 positions and a 2-methylphenyl group at the 2 position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C17H15NO4

- Molecular Weight : 297.31 g/mol

- CAS Number : 333343-05-8

Antimicrobial Properties

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Benzoxazinone Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Antibacterial |

| This compound | Escherichia coli | 16 µg/mL | Antibacterial |

| This compound | Candida albicans | 64 µg/mL | Antifungal |

The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency. Its antifungal activity was also significant but generally lower than its antibacterial effects.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to inhibit specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. For instance, benzoxazinones have been shown to act as inhibitors of serine proteases through enzyme acylation mechanisms .

Case Studies

A study conducted on the compound's efficacy against fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii revealed that the compound significantly inhibited fungal growth at varying concentrations. The results indicated a direct correlation between concentration and inhibition percentage.

Table 2: Inhibition Effects on Fungal Pathogens

| Concentration (ppm) | % Inhibition (Rhizoctonia solani) | % Inhibition (Sclerotium rolfsii) |

|---|---|---|

| 1000 | 90% | 52% |

| 500 | 60% | 39% |

| 250 | 20% | 20% |

| Control | 0% | 0% |

These findings suggest that the compound could be a promising candidate for developing antifungal agents.

Additional Research Findings

Further investigations into the compound's anticancer properties are ongoing. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under research but may include modulation of signaling cascades such as MAPK and PI3K/Akt pathways.

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Schotten-Baumann acylation : React 2-acetamido-4,5-dimethoxybenzoic acid with acetyl chloride in an alkaline medium (pH > 8) to form the intermediate. Precise pH control is critical to avoid hydrolysis .

Cyclization : Boil the intermediate in propionic anhydride or benzoyl chloride to form the benzoxazinone core. Excess anhydride ensures complete cyclization, yielding 70–78% purity .

Alternative one-pot methods using iminium cations (cyanuric chloride/DMF) under mild conditions reduce side reactions and improve efficiency (yields >85%) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- IR spectroscopy : Confirm carbonyl stretching bands at 1730 cm⁻¹ (C=O of benzoxazinone) and 1688 cm⁻¹ (C=O of substituents) .

- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm). DMSO-d₆ resolves overlapping peaks .

- Elemental analysis : Validate purity (e.g., C: 44.22%, H: 1.23%, N: 3.45%) with <0.5% deviation .

Advanced Research Questions

Q. How does the reactivity of this compound with nucleophiles compare to other 2-substituted benzoxazinones?

The electron-withdrawing methoxy groups enhance electrophilicity at the C-4 carbonyl, increasing susceptibility to nucleophilic attack. For example:

- Hydrazine : Forms hydrazide derivatives (e.g., 2-[4H-3,1-benzoxazin-4-one-2-yl]-3,4,5,6-tetrachlorobenzoic acid hydrazide) in ethanol under reflux (78% yield) .

- Amines : β-alanine or glycine in glacial acetic acid/DMF replaces oxygen with nitrogen, yielding 3,1-benzoxazin-4-one derivatives with retained bioactivity .

Q. How can contradictions in thionation reactivity with P₂S₅ be resolved for this compound?

Literature suggests P₂S₅ replaces both oxygen atoms in benzoxazinones to form benzothiazin-4-thiones. However, experimental data show partial thionation:

Q. What mechanochemical synthesis strategies exist for substituted 4H-3,1-benzoxazin-4-ones?

A solvent-free approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) achieves cyclization at room temperature:

Q. What experimental protocols are used to evaluate its pharmacological activity, such as protease inhibition?

- Enzyme assays : Test inhibition of human leukocyte elastase (HLE) or chymotrypsin using fluorogenic substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC). IC₅₀ values <10 μM indicate potency .

- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay. EC₅₀ values correlate with substituent electronegativity .

Q. How can this compound be derivatized into quinazolin-4-ones?

Q. What methodologies are employed to assess antifungal activity of benzoxazinone derivatives?

- Agar dilution : Test against Candida albicans or Aspergillus niger at concentrations of 50–200 μg/mL. Measure minimum inhibitory concentration (MIC) after 48 hours .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl) at C-2 to enhance antifungal potency by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.